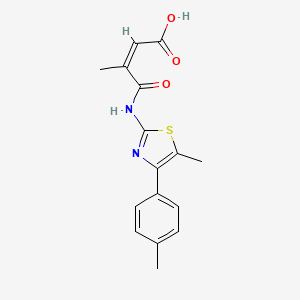

(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(Z)-3-methyl-4-[[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-9-4-6-12(7-5-9)14-11(3)22-16(17-14)18-15(21)10(2)8-13(19)20/h4-8H,1-3H3,(H,19,20)(H,17,18,21)/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHOOXGFEUZCOH-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(=CC(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C(=C\C(=O)O)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid typically involves the formation of the thiazole ring followed by the introduction of the enone moiety. One common synthetic route includes the reaction of 2-aminothiazole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by purification steps like recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The thiazole ring is a common feature in many drugs, and modifications to this structure can lead to new treatments for diseases such as cancer and infections .

Industry

In the industrial sector, (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functions .

Mechanism of Action

The mechanism of action of (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. Additionally, the enone moiety can participate in Michael addition reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Key Observations:

- In contrast, the saturated butanoic acid chain in 4a may reduce binding affinity due to increased flexibility.

- The methyl group at thiazole C5 in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., cyclobutyl-phenyl in ), improving solubility.

- Carboxylic Acid Position : The α,β-unsaturated carboxylic acid in the target compound could facilitate stronger hydrogen bonding with PPARγ’s active site compared to 4a’s saturated chain .

Characterization Data Comparison :

- ¹³C NMR : The target compound’s conjugated system is expected to show deshielded carbonyl signals (~165–170 ppm), similar to the cyclobutyl analog (165.30 ppm for C=O) .

- Hirshfeld Surface Analysis : The cyclobutyl analog’s crystal packing revealed dominant H···O (27.4%) and H···C (19.7%) interactions , while the target compound’s p-tolyl group may increase C···H contributions.

Biological Activity

(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid, identified by its CAS number 886131-76-6, is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid is , with a molecular weight of 316.4 g/mol. The structure features a thiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have illustrated the antimicrobial potential of thiazole derivatives. For instance, compounds related to (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid have demonstrated significant inhibitory effects against various bacterial strains.

-

Inhibition of Pathogenic Bacteria :

- A study reported that certain thiazole derivatives exhibited potent activity against Pseudomonas aeruginosa and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values as low as 0.21 μM .

- The structure–activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance antibacterial efficacy .

- Fungal Activity :

Cytotoxic Effects

The cytotoxicity of (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid has been evaluated using MTT assays on various cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3g | HaCat | 5.21 ± 1.13 |

| 3g | Balb/c 3T3 | 4.50 ± 0.59 |

| 3g | MCF7 | 3.53 ± 0.32 |

These results indicate promising cytotoxic effects, suggesting potential applications in cancer therapy .

Molecular docking studies have provided insights into the binding interactions of thiazole derivatives with key bacterial enzymes such as DNA gyrase and MurD. For example, compound 3g formed multiple hydrogen bonds with critical residues at the active site of DNA gyrase, indicating a mechanism similar to that of established antibiotics like ciprofloxacin .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Antibacterial Efficacy : In one study, derivatives were tested against eight Gram-positive and Gram-negative bacteria, showing activity that exceeded traditional antibiotics like ampicillin .

- Antifungal Studies : Another investigation assessed the antifungal properties against various strains, revealing that some thiazole compounds had MIC values significantly lower than those of standard antifungal agents .

Q & A

Q. Which structural modifications enhance this compound’s bioavailability without compromising activity?

- Advanced : Introduce hydrophilic groups (e.g., –SO₃H in ) to improve solubility. Methylation of the carboxylic acid (to ester prodrugs) enhances membrane permeability, as seen in ’s pyrazole derivatives. Balance logP values (2–4) for optimal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.